Deoxyketoprofen

Description

Contextualization within Nonsteroidal Anti-Inflammatory Drug (NSAID) Research

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) constitute a significant class of medications widely employed for their anti-inflammatory, analgesic, and antipyretic properties cymitquimica.com. These effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, crucial for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation and pain cymitquimica.comfishersci.ca. Ketoprofen (B1673614), the parent compound of deoxyketoprofen, belongs to the propionic acid class of NSAIDs and functions by inhibiting prostaglandin (B15479496) production wikipedia.org. Research into derivatives like this compound is contextualized within the broader effort to understand and potentially develop compounds with modified or improved properties compared to existing NSAIDs ontosight.ai. This includes exploring structural variations that might influence activity, metabolism, or interaction with biological targets ontosight.ai.

Historical Perspective of this compound in Medicinal Chemistry

Medicinal chemistry, as a discipline, has evolved significantly, focusing on the discovery, design, and study of biologically active compounds slideshare.net. Historically, the use of medicinal substances dates back to ancient civilizations utilizing plants slideshare.netmdpi.com. The formalization of medicinal chemistry as a distinct field gained prominence in the twentieth century with advances in organic chemistry, biochemistry, and pharmacology slideshare.netillinois.edu. The development of structure-activity relationships and receptor theory, significantly influenced by pioneers like Paul Ehrlich, became central to the field illinois.edu. While specific historical milestones for this compound itself are less documented in broad historical overviews of medicinal chemistry, its study is a part of the ongoing process of chemical synthesis and biological evaluation that characterizes the historical trajectory of discovering and developing pharmaceutical agents illinois.eduebsco.com. The interest in derivatives of known drugs like ketoprofen reflects a historical approach in medicinal chemistry to explore analogs for potentially altered pharmacological profiles ontosight.ai.

Current Research Landscape and Significance of this compound

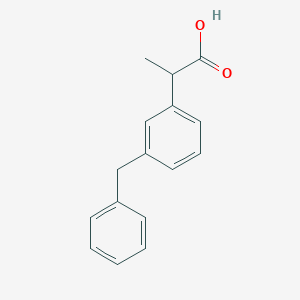

The current research landscape for this compound involves its study as a compound with potential anti-inflammatory and analgesic effects, drawing parallels to its parent compound, ketoprofen ontosight.ai. Its chemical structure, characterized by a benzylphenyl group attached to a propanoic acid backbone, is a key focus of investigation ontosight.ai. The compound's chemical formula is C18H18O2, with a molecular weight of 266.33 g/mol ontosight.ai. Synonyms such as alpha-(3-benzylphenyl)propionic acid and (2RS)-2-(3-Benzylphenyl)propanoic Acid highlight aspects of its chemical nomenclature and stereochemistry ontosight.ai. The SMILES notation, RYYYTOGKTKBJDJ-UHFFFAOYSA-N, serves as a unique identifier in cheminformatics ontosight.ai.

Current research on compounds like this compound is significant for several reasons. It contributes to the understanding of how structural modifications to known NSAIDs can impact their properties ontosight.ai. While specific detailed research findings solely focused on this compound's biological activity are not extensively detailed in the provided snippets beyond its potential anti-inflammatory and analgesic effects similar to ketoprofen, the general approach in this area involves in vitro and in vivo studies to evaluate activity and understand mechanisms ontosight.ai. The study of such compounds is relevant for exploring potential new therapeutic agents for conditions involving inflammation and pain ontosight.ai.

Interdisciplinary Relevance of this compound Studies

The study of this compound, as a compound within the realm of medicinal chemistry and pharmacology, inherently possesses interdisciplinary relevance. Medicinal chemistry itself is a multidisciplinary field integrating organic chemistry, biochemistry, and pharmacology slideshare.net. Research into compounds like this compound requires expertise from various disciplines, including synthetic chemistry for its preparation, analytical chemistry for characterization, biochemistry for understanding its interactions with biological targets, and pharmacology for evaluating its potential effects slideshare.netebsco.com.

Furthermore, the significance of interdisciplinary research lies in its ability to address complex problems that cannot be fully understood or solved by a single discipline admissionsight.comijird.com. The development of potential therapeutic agents involves a collaborative effort across different scientific domains admissionsight.com. For instance, understanding the chemical properties and synthesis of this compound (chemistry) is necessary to investigate its interaction with biological enzymes or receptors (biochemistry/pharmacology) and to evaluate its potential therapeutic effects in disease models (pharmacology/biology) slideshare.netebsco.com. This collaborative approach is crucial for advancing the understanding of how chemical structure relates to biological activity and for the potential development of new medicinal agents slideshare.net. Interdisciplinary studies are increasingly recognized as essential for tackling complex challenges in healthcare and scientific research researchgate.netnih.gov.

Here is a table summarizing some key chemical properties of this compound based on the provided information:

| Property | Value | Source |

| Chemical Formula | C18H18O2 | ontosight.ai |

| Molecular Weight | 266.33 g/mol | ontosight.ai |

| SMILES Notation | RYYYTOGKTKBJDJ-UHFFFAOYSA-N | ontosight.ai |

| CAS Number | 73913-48-1 | evitachem.com |

| PubChem CID | Not explicitly stated for this compound, but related compounds are mentioned with CIDs | ontosight.ai |

| Potential Activity | Anti-inflammatory, Analgesic (similar to Ketoprofen) | ontosight.ai |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-benzylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-12(16(17)18)15-9-5-8-14(11-15)10-13-6-3-2-4-7-13/h2-9,11-12H,10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYYTOGKTKBJDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449455 | |

| Record name | 2-(3-Benzylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73913-48-1 | |

| Record name | 2-(3-Benzylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies for Deoxyketoprofen

Established Synthetic Routes for Deoxyketoprofen

The traditional and most well-documented methods for the synthesis of this compound from ketoprofen (B1673614) involve the complete reduction of the benzophenone (B1666685) ketone moiety to a methylene (B1212753) group. Two classical named reactions are central to this transformation: the Clemmensen reduction and the Wolff-Kishner reduction.

Chemical Precursors and Intermediates in this compound Synthesis

The principal chemical precursor for the synthesis of this compound is ketoprofen , or 2-(3-benzoylphenyl)propanoic acid. justia.com This readily available pharmaceutical compound serves as the starting material for the deoxygenation reactions.

In the context of the Wolff-Kishner reduction, an important intermediate is the hydrazone of ketoprofen . This intermediate is formed in situ by the reaction of ketoprofen with hydrazine (B178648).

The synthesis of ketoprofen itself can be achieved through various routes, often involving Friedel-Crafts acylation. One common method involves the reaction of 3-methylbenzophenone, which is brominated to form 3-bromomethylbenzophenone. This is followed by reaction with sodium cyanide to yield 3-cyanomethylbenzophenone, which is then alkylated and hydrolyzed to produce ketoprofen. Another patented method describes the preparation of ketoprofen from aniline (B41778) and an alpha-halogen propionic acid derivative, followed by a series of steps including benzylation and oxidation of 2-(3-benzylphenyl)propionic acid (this compound) itself. google.com This indicates that this compound is also a precursor in some synthetic pathways to ketoprofen.

Reaction Mechanisms and Conditions for this compound Formation

The formation of this compound from ketoprofen is primarily achieved through two distinct reaction mechanisms, each operating under opposing pH conditions.

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid to reduce the ketone. The reaction is performed under strongly acidic conditions. While the precise mechanism is not fully elucidated, it is believed to involve electron transfer from the metal surface to the protonated carbonyl group, leading to the formation of zinc-bound intermediates that are subsequently protonated to yield the methylene group. A key advantage of the Clemmensen reduction is its effectiveness for aryl-alkyl ketones like ketoprofen. However, the harsh acidic conditions can be a limitation for substrates with acid-sensitive functional groups.

Wolff-Kishner Reduction: In contrast, the Wolff-Kishner reduction is carried out under strongly basic conditions. The reaction involves the initial formation of a hydrazone by reacting the ketone with hydrazine (N₂H₄). This hydrazone is then treated with a strong base, such as potassium hydroxide (B78521) (KOH), at elevated temperatures, typically in a high-boiling solvent like diethylene glycol. The base facilitates the deprotonation of the hydrazone, leading to a series of steps that culminate in the elimination of nitrogen gas (N₂) and the formation of a carbanion. This carbanion is then protonated by the solvent to give the final methylene product. The irreversible loss of nitrogen gas is a significant driving force for this reaction.

Yield Optimization and Scalability in this compound Production

The optimization and scalability of this compound production are contingent on the chosen synthetic route. For both the Clemmensen and Wolff-Kishner reductions, factors such as reaction time, temperature, and the purity of reagents can significantly impact the yield and purity of the final product.

In the case of the Clemmensen reduction , ensuring the proper activation of the zinc and maintaining a sufficient concentration of hydrochloric acid are crucial for driving the reaction to completion. However, the heterogeneous nature of the reaction can present challenges in scalability, requiring efficient stirring and heat management.

For the Wolff-Kishner reduction , a modification known as the Huang-Minlon modification offers improved yields and shorter reaction times. This procedure involves carrying out the reaction in a one-pot process where the excess water and hydrazine are distilled off before heating the reaction mixture to a higher temperature for the decomposition of the hydrazone. This modification is generally more amenable to large-scale synthesis.

Novel Methodologies in this compound Synthesis

While the Clemmensen and Wolff-Kishner reductions are established methods, ongoing research focuses on developing more environmentally friendly and efficient synthetic routes.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry encourage the use of less hazardous reagents, milder reaction conditions, and the reduction of waste. In the context of this compound synthesis, this translates to finding alternatives to the harsh acidic and basic conditions and toxic reagents used in traditional methods.

One promising green approach is catalytic transfer hydrogenation . This method involves the use of a metal catalyst and a hydrogen donor molecule (such as isopropanol (B130326) or formic acid) to effect the reduction. Catalytic transfer hydrogenation can often be carried out under neutral and milder conditions compared to the classical reductions. While specific applications to ketoprofen for the synthesis of this compound are not extensively documented in readily available literature, the reduction of aryl ketones is a well-established transformation using this methodology.

Another avenue of green synthesis involves the use of biocatalysis. While not directly reported for this compound, the use of enzymes or whole organisms to perform reductions of ketones is a growing field. These methods offer high selectivity and operate under environmentally benign aqueous conditions.

Catalytic Systems for Enhanced this compound Formation

Modern organic synthesis increasingly relies on the development of sophisticated catalytic systems to achieve high efficiency and selectivity. For the deoxygenation of ketones like ketoprofen, several catalytic approaches are being explored.

Homogeneous and Heterogeneous Catalysis: Transition metal catalysts, such as those based on palladium, ruthenium, and rhodium, are effective for hydrogenation reactions. scielo.br For the reduction of the ketone in ketoprofen, a heterogeneous catalyst like palladium on carbon (Pd/C) with a hydrogen source could potentially be employed. The advantage of heterogeneous catalysts is their ease of separation and recycling, which is beneficial for industrial applications.

Ionic hydrogenation is another catalytic method that could be applied. This reaction typically involves a trialkylsilane as the hydride source and a strong acid. This method can be milder than the traditional Clemmensen reduction.

The development of novel catalytic systems for the selective deoxygenation of ketones remains an active area of research. The application of these new catalysts to the synthesis of this compound could offer significant advantages in terms of yield, selectivity, and sustainability.

This compound Derivatives and Analogues Research

Research into this compound derivatives and analogues is primarily driven by the quest for compounds with improved potency, selectivity (particularly for the COX-2 isozyme to reduce gastrointestinal side effects), and potentially novel therapeutic applications.

Design and Synthesis of this compound Analogues

The design of this compound analogues often involves modifications at three key positions: the carboxylic acid moiety, the benzoylphenyl core, and the methyl group of the propanoic acid side chain.

One strategy involves the synthesis of amide and hydroxamic acid derivatives from the carboxylic acid group of ketoprofen. For example, 2-(3-benzoylphenyl)propanohydroxamic acid has been synthesized and evaluated for its biological activity. Another approach has been the creation of Mannich base amides of ketoprofen. These modifications aim to alter the physicochemical properties of the molecule, potentially leading to improved absorption or reduced gastric irritation.

Analogues with modified benzoylphenyl scaffolds have also been explored. For instance, the synthesis of 2-(3-benzoylphenyl)-2-methyl propanoic acid has been achieved through a Friedel-Crafts acylation reaction. Furthermore, research has been conducted on polysubstituted thiazole (B1198619) derivatives incorporating a 3-benzoylphenyl-like moiety, aiming to discover novel anticancer agents.

| Analogue Type | Modification Site | Synthetic Approach |

|---|---|---|

| Hydroxamic acid derivative | Carboxylic acid | Conversion of carboxylic acid to hydroxamic acid |

| Mannich base amide | Carboxylic acid | Mannich reaction on the amide of ketoprofen |

| 2-methyl propanoic acid analogue | Propanoic acid side chain | Friedel-Crafts acylation |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

SAR studies on this compound derivatives have provided valuable insights into the structural requirements for potent and selective anti-inflammatory activity. A significant focus has been on achieving selectivity for the COX-2 enzyme over COX-1.

It has been observed that the acidic head of the molecule, typically the carboxylic acid, is crucial for its interaction with the active site of the COX enzymes. However, modifications to this group can influence potency and selectivity. For instance, the conversion of the carboxylic acid to a hydroxamic acid has been shown to yield compounds with potent anti-inflammatory and even antitumor activities.

Studies on related 2-anilinophenylacetic acid analogues of diclofenac (B195802) have revealed that lipophilicity and the angle of twist between the two phenyl rings are critical parameters for activity. While not directly this compound, these findings suggest that the spatial arrangement of the aromatic rings in the this compound scaffold is likely important for its biological activity.

For selective COX-2 inhibition, the presence of specific functional groups on one of the aryl rings that can interact with the secondary pocket of the COX-2 active site is a key design principle. For example, in other NSAID scaffolds, the introduction of a sulfonamide or a similar group has been shown to enhance COX-2 selectivity.

Pharmacological Investigations of Deoxyketoprofen

In Vivo Pharmacological Efficacy Studies of Deoxyketoprofen

Dose-Response Relationships and Efficacy Determination

The pharmacological efficacy of Dexketoprofen (B22426) is characterized by a well-defined dose-response relationship. Clinical investigations have demonstrated that its analgesic effects are dose-dependent, typically showing increased efficacy with escalating doses up to a certain point, after which a plateau effect is observed. nih.gov

Studies in acute pain models, such as postoperative dental pain, have been instrumental in delineating this relationship. A clear dose-response has been identified between 12.5 mg and 25 mg doses. nih.gov While both doses are significantly more effective than placebo, the 25 mg dose often provides a longer duration of action rather than a substantially higher peak analgesic effect. nih.gov This suggests that the 25 mg dose may be near the top of the efficacy curve for single-dose administration in acute pain. nih.gov A systematic review of multiple trials confirmed that dexketoprofen is statistically superior to placebo at all tested doses. nih.gov

The efficacy is often measured by parameters such as pain intensity difference (PID) and total pain relief (TOTPAR) over a specified time, typically 4-6 hours. The Number Needed to Treat (NNT) is another key metric used to determine efficacy. For postoperative pain, the NNT for at least 50% pain relief compared to placebo illustrates the dose-dependent efficacy.

| Dose | Number Needed to Treat (NNT) | 95% Confidence Interval |

|---|---|---|

| 12.5 mg | 3.5 | 2.7 to 4.9 |

| 25 mg | 3.0 | 2.4 to 3.9 |

| 50 mg | 2.1 | 1.5 to 3.5 |

Data sourced from a systematic review of five trials in postoperative pain. nih.gov

Comparative Studies with Ketoprofen (B1673614) and Other NSAIDs

Dexketoprofen has been extensively compared with its racemic parent compound, ketoprofen, as well as other commonly used NSAIDs. As the S-(+)-enantiomer, dexketoprofen is responsible for the anti-inflammatory and analgesic activity of ketoprofen. semanticscholar.org

Versus Ketoprofen: In direct comparisons, dexketoprofen trometamol 25 mg has been shown to be at least as effective as racemic ketoprofen 50 mg. nih.gov A key advantage noted in several studies is a more rapid onset of action for dexketoprofen, which is attributed to its formulation as a tromethamine salt that enhances solubility and absorption. nih.govsaperessere.com In a 3-week trial for knee osteoarthritis, patients receiving dexketoprofen trometamol 25 mg three times daily showed significantly better outcomes on main efficacy measures compared to those receiving ketoprofen 50 mg three times daily. nih.gov Physician assessment indicated improvement in 75% of the dexketoprofen group versus 50% of the ketoprofen group. nih.gov

Versus Other NSAIDs: Dexketoprofen's efficacy holds up well against other NSAIDs. Systematic reviews and meta-analyses have concluded that dexketoprofen is at least as effective as other NSAIDs and combinations of paracetamol with opioids. nih.govresearchgate.net

Ibuprofen (B1674241): In a study on pain from long bone fractures, 800 mg of ibuprofen showed superior analgesic efficacy at 60 and 120 minutes compared to dexketoprofen. nih.gov However, another study in oral surgery patients found dexketoprofen 25 mg had a faster onset of pain relief than ibuprofen 600 mg. dntb.gov.ua

Diclofenac (B195802): In patients with acute low back pain, intramuscular dexketoprofen was compared to diclofenac, with both showing comparable efficacy. dntb.gov.ua

Paracetamol: Reviews confirm that dexketoprofen is a more potent pain reliever than paracetamol. directivepublications.orgresearchgate.net

| Comparator | Condition Studied | Comparative Finding | Reference |

|---|---|---|---|

| Ketoprofen (50 mg) | Knee Osteoarthritis | Dexketoprofen (25 mg) was significantly more effective in short-term treatment. | nih.gov |

| Ketoprofen (50 mg) | Postoperative Dental Pain | Dexketoprofen (25 mg) was at least as effective, with a more rapid onset of action. | nih.gov |

| Ibuprofen (800 mg) | Long Bone Fractures | Ibuprofen demonstrated superior efficacy at 60 and 120 minutes. | nih.gov |

| Diclofenac (75 mg) | Acute Low Back Pain | Dexketoprofen showed comparable efficacy to diclofenac. | dntb.gov.ua |

| Paracetamol | Various Acute Pain | Dexketoprofen is a more potent pain reliever. | researchgate.net |

Long-term Efficacy and Sustained Action Investigations

The primary application of dexketoprofen is for short-term management of acute pain. medpath.com Most clinical trials have focused on durations ranging from a single dose to a few weeks. nih.govresearchgate.net While these studies establish its short-term efficacy, data on long-term use is less extensive due to the nature of its indications and the known risks associated with prolonged NSAID use. centurionhealthcare.com

To address the limitations of its short biological half-life (approximately 1.65 hours), research has been directed towards developing sustained-release formulations. nih.govscielo.br A short half-life necessitates frequent administration (3-6 times daily) to maintain therapeutic plasma concentrations for persistent pain conditions. researchgate.net Controlled-release tablets and multi-particulate systems have been designed to prolong the drug's release, aiming to provide a longer duration of action, reduce dosing frequency, and improve patient compliance. scielo.brsemanticscholar.orgresearchgate.net These formulations have shown the ability to release dexketoprofen over extended periods (e.g., 8-16 hours) in vitro and have been found to be as effective as immediate-release commercial tablets in animal models, suggesting their potential for maintaining sustained analgesic effects. scielo.brresearchgate.net

Elucidation of this compound's Mechanism of Action

Molecular Targets and Signaling Pathways Modulation

The primary mechanism of action for dexketoprofen is the inhibition of the cyclooxygenase (COX) pathway. wikipedia.org Like other NSAIDs, it acts as an antagonist of both COX-1 and COX-2 enzymes. nih.govdrugbank.com These enzymes are critical for the conversion of arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of pain, inflammation, and fever. patsnap.comapollopharmacy.in The S-(+)-enantiomer (dexketoprofen) is the pharmacologically active form, responsible for this inhibitory effect, while the R-(-)-enantiomer is inactive. semanticscholar.org

By blocking COX enzymes, dexketoprofen effectively reduces the synthesis of prostaglandins such as Prostaglandin (B15479496) E2 (PGE2). patsnap.com This inhibition prevents the sensitization of peripheral nerve endings to inflammatory mediators, thereby producing an analgesic effect. wikipedia.org The anti-inflammatory properties arise from the same mechanism, leading to decreased vasodilation, reduced vascular permeability, and limited leukocyte infiltration at the site of inflammation. patsnap.com The antipyretic effect is attributed to the inhibition of PGE2 synthesis in the hypothalamus, the brain's thermoregulatory center. patsnap.com While dexketoprofen inhibits both COX isoforms, it is not highly selective. patsnap.com

Upstream and Downstream Effects on Cellular Processes

The inhibition of COX enzymes by dexketoprofen sets off a cascade of upstream and downstream cellular effects.

Upstream Effects: The primary upstream event is the binding of dexketoprofen to the active site of COX-1 and COX-2 enzymes, preventing their substrate, arachidonic acid, from being converted into the intermediate prostaglandin G/H.

Downstream Effects: The most significant downstream effect is the marked reduction in the production of various pro-inflammatory and pain-mediating prostaglandins (PGE2, PGI2) and thromboxanes. This leads to several cellular and physiological consequences:

Reduced Inflammation: Lower levels of prostaglandins result in decreased local vasodilation and swelling.

Analgesia: By preventing prostaglandin-mediated sensitization of nociceptors to other inflammatory mediators like bradykinin (B550075) and histamine, the pain threshold is elevated.

Cellular Proliferation and Apoptosis: Some in vitro and in vivo studies have investigated dexketoprofen's effects on cellular processes beyond inflammation. One study in rats noted that dexketoprofen could influence apoptosis and cell proliferation in kidney cells, with effects varying by dose. scialert.net Another in vitro study on primary chondrocyte cultures showed that dexketoprofen inhibited cell proliferation and caused significant cytotoxicity, suggesting potential direct effects on cartilage cells. nih.govresearchgate.net

Investigation of Off-Target Interactions

While the principal mechanism of action for dexketoprofen is clearly defined as COX inhibition, the potential for off-target interactions is a component of its complete pharmacological profile. Off-target interactions refer to the binding of a drug to molecular targets other than its primary therapeutic target. Such interactions can contribute to both therapeutic and adverse effects.

For dexketoprofen, the majority of its documented drug interactions arise from its primary mechanism and pharmacokinetic properties (e.g., high plasma protein binding). For example, its interaction with anticoagulants is linked to the inhibition of COX-1 in platelets, and its potential for nephrotoxicity is related to the inhibition of renal prostaglandins. scialert.net

Specific investigations into novel off-target molecular binding sites for dexketoprofen are not extensively detailed in mainstream clinical literature. The DrugBank database notes its primary targets as Prostaglandin G/H synthase 1 and 2 (COX-1 and COX-2). drugbank.com Further research using computational models and comprehensive screening assays would be required to fully elucidate any clinically relevant off-target interactions that are independent of the cyclooxygenase pathway. drugbank.com

Multi-Omics Approaches to Uncover this compound's Action

Multi-omics approaches, which integrate data from various biochemical levels such as genomics, transcriptomics, proteomics, and metabolomics, are powerful tools in modern drug discovery and development. nih.govmdpi.comfrontiersin.org These methods provide a holistic view of a drug's mechanism of action and its effects on biological systems. nih.govnih.gov For instance, transcriptomics can reveal changes in gene expression, nih.govmdpi.com proteomics can identify alterations in protein levels and post-translational modifications, nih.govnih.govmdpi.com and metabolomics can uncover shifts in metabolic pathways. nih.govnih.gov

However, a targeted search for studies applying these multi-omics methodologies specifically to this compound did not yield any results. Consequently, there is no available data to populate tables or provide detailed research findings on how this compound's action is elucidated through these advanced techniques.

Pharmacodynamics of this compound

Pharmacodynamics is the study of the biochemical and physiological effects of drugs on the body, which includes the investigation of their mechanism of action and the relationship between drug concentration and effect. nih.govdrugbank.com

Time-Course of Pharmacological Effects

The time-course of a drug's pharmacological effects describes the onset, duration, and intensity of its action. This is a critical aspect of understanding how a drug behaves in a biological system over time. Unfortunately, no studies were found that specifically detail the time-course of the pharmacological effects of this compound.

Concentration-Effect Relationships in Biological Systems

The relationship between the concentration of a drug at its site of action and the resulting effect is a cornerstone of pharmacodynamics. nih.gov This relationship is often complex and nonlinear. nih.gov Research in this area helps to define the potency and efficacy of a compound. The search for data on the concentration-effect relationships of this compound in any biological system was unsuccessful. Therefore, no data tables or detailed research findings on this topic can be provided.

Analytical Methodologies for Deoxyketoprofen

Spectroscopic Characterization of Deoxyketoprofen

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

Spectroscopic methods are fundamental tools for both the qualitative and quantitative analysis of this compound.

Infrared (IR) Spectroscopy serves primarily as a tool for structural elucidation. The technique is based on the principle that molecular functional groups absorb infrared radiation at specific frequencies, causing the molecule's bonds to vibrate. youtube.com An IR spectrum provides a unique "fingerprint" of a molecule by displaying these absorption peaks. For a compound like this compound, characteristic absorption bands would be expected from the vibrations of its key functional groups, including the carbonyl (C=O) stretch, C-H stretching from the aromatic ring, and C-O stretching modes. scispace.com While IR spectroscopy is powerful for confirming the identity of a compound, it is less commonly used for quantification compared to other methods. scispace.com A related technique, Near-infrared (NIR) spectroscopy, has been successfully developed for the quantitative determination of the related compound dexketoprofen (B22426) in complex matrices like hydrogels. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy is a widely used technique for the quantitative analysis of compounds that possess chromophores (light-absorbing groups). thermofisher.com this compound's aromatic ring and carbonyl group act as chromophores, allowing it to absorb light in the UV region. This method operates on the Beer-Lambert law, which establishes a linear relationship between the absorbance of light and the concentration of the analyte in a solution. ijpca.org For quantitative analysis, a standard solution of the compound is prepared and its absorbance is measured at the wavelength of maximum absorption (λmax). For the related compound ketoprofen (B1673614), the λmax is typically observed around 256 nm. ijpca.org A similar λmax would be expected for this compound. This technique is valued for its simplicity, speed, and cost-effectiveness in determining the concentration of the compound in various samples. thermofisher.com

Advanced Analytical Techniques in this compound Research

For more complex analyses requiring higher sensitivity and selectivity, particularly in biological or environmental samples, advanced analytical techniques are employed.

Hyphenated Techniques for Complex Matrix Analysis

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy, providing enhanced analytical performance for complex mixtures. ijnrd.orgsaspublishers.com This approach improves specificity, accuracy, and precision in sample analysis. ijpsjournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique that couples a liquid chromatograph (LC) with a mass spectrometer (MS). saspublishers.com The LC separates this compound from other components in the sample matrix, after which the MS provides highly sensitive and selective detection based on the mass-to-charge ratio of the compound. ijfmr.com This method is invaluable for quantifying trace amounts of the drug and its metabolites in complex biological fluids. saspublishers.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines a gas chromatograph (GC) for separation with a mass spectrometer for detection. ijpsjournal.com GC-MS is suitable for volatile and thermally stable compounds. actascientific.com For non-volatile compounds like this compound, a derivatization step may be required to increase its volatility before analysis. actascientific.com

Electroanalytical Methods for this compound Quantification

Electroanalytical methods offer a sensitive and cost-effective alternative for the determination of electroactive compounds. These techniques involve measuring electrical properties like current or potential to quantify an analyte. Although specific applications for this compound are not extensively detailed in the provided literature, the presence of an electrochemically reducible carbonyl group in its structure suggests its suitability for analysis by methods such as voltammetry. Analytical methods for the parent compound, ketoprofen, have been developed using various techniques, including chromatographic and spectroscopic methods, indicating a broad range of applicable analytical principles. uobaghdad.edu.iqresearchgate.net

Method Validation and Quality Control in this compound Analysis

Validation is a mandatory process to demonstrate that an analytical method is suitable for its intended purpose, ensuring the reliability and accuracy of results. nih.govmuseonaturalistico.it This is typically performed following guidelines from the International Council for Harmonisation (ICH). nih.govpharmavalidation.in

Linearity, Accuracy, Precision, and Robustness Assessment

Linearity: This parameter demonstrates that the method's results are directly proportional to the concentration of the analyte within a specified range. ijpca.org It is assessed by analyzing a series of standards at different concentrations and is typically confirmed if the coefficient of determination (r²) of the calibration curve is greater than 0.99. pharmavalidation.inresearchgate.net

Accuracy: Accuracy refers to the closeness of the test results to the true value. ijpca.org It is usually evaluated through recovery studies, where a known amount of the pure drug is added to a sample matrix and the percentage recovered is calculated. researchgate.net

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ijpca.org It is expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). researchgate.net

Robustness: This is the ability of the method to remain unaffected by small, deliberate variations in analytical parameters, indicating its reliability during routine use. pharmavalidation.in

Detection and Quantification Limits for this compound

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, though not necessarily quantified with precision. pharmavalidation.in It is often determined as the concentration that yields a signal-to-noise ratio of 3:1. nih.gov

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with acceptable accuracy and precision. pharmavalidation.in It is commonly established at a signal-to-noise ratio of 10:1. nih.gov For the related compound dexketoprofen trometamol, a validated UPLC method demonstrated an LOD of 0.00325 µg/mL and an LOQ of 0.00985 µg/mL, showcasing the high sensitivity achievable with modern chromatographic techniques. nih.gov

The table below summarizes key validation parameters.

| Parameter | Common Acceptance Criteria | Description |

| Linearity (r²) | ≥ 0.999 | Indicates the proportionality of the analytical signal to the analyte concentration. researchgate.net |

| Accuracy (% Recovery) | Typically 98-102% | Measures the closeness of the experimental value to the true value. researchgate.net |

| Precision (% RSD) | ≤ 2% | Represents the degree of scatter between a series of measurements. pharmavalidation.in |

| Robustness | No significant impact on results | Assesses the method's resilience to minor changes in operational parameters. ijpca.org |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | The lowest amount of analyte that can be detected. nih.gov |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. nih.gov |

Sample Preparation and Extraction Methodologies for this compound

The accurate quantification of this compound and its related compounds, such as ketoprofen and its enantiomer dexketoprofen, in various matrices necessitates robust and efficient sample preparation and extraction. The primary goal of these procedures is to isolate the analyte from complex biological or environmental samples, remove interfering endogenous substances, and concentrate the analyte to a level suitable for detection by analytical instrumentation. researchgate.netslideshare.net The choice of extraction method depends on several factors, including the nature of the sample matrix (e.g., plasma, urine, water), the physicochemical properties of the analyte, the required sensitivity, and the analytical technique to be employed. researchgate.net Commonly utilized techniques include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), with recent advancements focusing on miniaturized and more environmentally friendly methods. scispace.comsemanticscholar.org

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional and widely used technique for the isolation of analytes from aqueous biological fluids. researchgate.netsemanticscholar.org The principle of LLE is based on the differential partitioning of the target compound between two immiscible liquid phases—typically an aqueous sample and an organic solvent. researchgate.net For acidic drugs like ketoprofen (pKa ≈ 4.5), the pH of the aqueous sample is a critical parameter. scispace.com To ensure the drug is in its non-ionized, more hydrophobic form, the sample is typically acidified to a pH below its pKa, facilitating its transfer into the organic phase. slideshare.netscispace.com

One study detailed a simple and fast LLE method for determining dexketoprofen in human plasma using ethyl acetate (B1210297) as the extraction solvent in an acidic medium. researchgate.net This procedure was developed for analysis by liquid chromatography–mass spectrometry (HPLC–MS/MS) and demonstrated high accuracy and a total analysis time of just 3.5 minutes. researchgate.net The selection of an appropriate organic solvent is crucial; it should provide high solubility for the analyte while being immiscible with the sample matrix. Ethyl acetate and halogenated hydrocarbons like chloroform (B151607) and dichloromethane (B109758) are common choices, though the latter's higher density can complicate handling. slideshare.net After extraction, the organic solvent is often evaporated and the residue reconstituted in a solvent compatible with the subsequent chromatographic analysis. semanticscholar.org

Solid-Phase Extraction (SPE)

Solid-phase extraction has become a popular alternative to LLE due to its efficiency, higher selectivity, and reduced consumption of organic solvents. scispace.comresearchgate.net SPE involves passing a liquid sample through a solid sorbent material, which retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. nih.gov

For the analysis of ketoprofen enantiomers in plasma, a fast and reproducible HPLC method was developed utilizing SPE for sample cleanup. nih.govresearchgate.net The method used a small plasma volume (50 µL) and demonstrated high recovery rates (100.0 ± 15%) and good stability under various storage conditions. nih.gov Another advanced application involves the use of automated SPE in a 96-well format for the high-throughput analysis of (R)- and (S)-ketoprofen in human plasma, allowing for quantification at levels as low as 0.05 ng/mL from a 1 mL plasma sample. researchgate.net

A more selective variation of this technique is Molecularly Imprinted Solid-Phase Extraction (MISPE). nih.gov This method uses molecularly imprinted polymers (MIPs) as the sorbent. These polymers are synthesized in the presence of the target analyte (the template), creating specific recognition sites that allow for highly selective binding. nih.gov A study on ketoprofen determination in water and artificial serum developed a MISPE method using a polymer synthesized from methacrylic acid and trimethylpropane trimethacrylate with ketoprofen as the template. This approach demonstrated the potential for highly selective enrichment of the analyte from complex matrices. nih.gov

Modern and Miniaturized Extraction Techniques

In line with the principles of green analytical chemistry, newer microextraction techniques have been developed to minimize solvent consumption and reduce waste. scispace.com Liquid Phase Microextraction (LPME) and its variants are prominent among these methods. scispace.comsemanticscholar.org

One innovative LPME method for dexketoprofen analysis in human plasma utilizes a reverse micelle-based coacervate. scispace.com In this procedure, a small amount of decanoic acid and tetrahydrofuran (B95107) (THF) are used to form reverse micelles that encapsulate the analyte. The use of an ultrasonic bath enhances extraction efficiency by creating nano-sized droplets, which accelerates the process, achieving high yields in about 7 minutes. scispace.com This method is environmentally friendly, requiring minimal organic solvent (600 μL of THF and 200 mg of decanoic acid), and the extract can be directly injected into the HPLC system. scispace.com

Other advanced techniques include the parallel artificial liquid membrane extraction (PALME), which is performed in a 96-well plate format, and the magnetic stirrer-based liquid-phase microextraction (MSB-LPME), which uses a magnetic bar to facilitate extraction from complex matrices. semanticscholar.org These methods offer simplicity, speed, and reduced environmental impact compared to traditional extraction techniques. scispace.comsemanticscholar.org

Research Findings on this compound Extraction Methodologies

The following tables summarize key parameters and findings from various studies on the extraction of ketoprofen and its enantiomers from different sample matrices.

Table 1: Liquid-Liquid Extraction (LLE) Parameters

| Analyte | Matrix | Extraction Solvent | Key Conditions | Analytical Method | Reference |

|---|---|---|---|---|---|

| Dexketoprofen | Human Plasma | Ethyl acetate | Acidic medium | HPLC-MS/MS | researchgate.net |

| Dexketoprofen | Human Plasma | Decanoic acid / THF | pH 3.0, Ultrasonic bath (7 min) | HPLC-DAD | scispace.com |

Table 2: Solid-Phase Extraction (SPE) Parameters and Performance

| Analyte | Matrix | Extraction Type | Recovery | Limit of Quantification (LOQ) | Analytical Method | Reference |

|---|---|---|---|---|---|---|

| (R)- and (S)-Ketoprofen | Rat Plasma | SPE | 100.0 ± 15% | 0.25 µg/mL | HPLC | nih.gov |

| (R)- and (S)-Ketoprofen | Human Plasma | Automated SPE (96-well) | Not specified | 0.05 ng/mL | LC/MS/MS | researchgate.net |

| Ketoprofen | Water, Artificial Serum | MISPE | Not specified | Not specified | HPLC-DAD | nih.gov |

Metabolism and Pharmacokinetics of Deoxyketoprofen

In Vivo Pharmacokinetic Profiling of Deoxyketoprofen 5.2.1. Absorption, Distribution, and Excretion (ADME) Studies 5.2.2. Bioavailability and Clearance Determinations

Further research is required to elucidate the metabolic and pharmacokinetic properties of this compound. Until such studies are conducted and published, a detailed and accurate article on this specific subject cannot be generated.

Species-Specific Pharmacokinetic Comparisons

The pharmacokinetic profile of ketoprofen (B1673614), the parent compound of this compound, exhibits significant variability across different animal species, particularly concerning its enantiomers, R(-) and S(+) ketoprofen. researchgate.net The disposition kinetics and bioavailability are often stereoselective, meaning the two enantiomers are handled differently by the body. nih.gov

In most species studied, including horses and pigs, the S-enantiomer is predominant in the plasma after administration of the racemic mixture. researchgate.net Conversely, in sheep, the R-enantiomer is the one that prevails. researchgate.net In goats and calves, the plasma concentrations of both enantiomers are reported to be similar. researchgate.net

Studies comparing the absolute bioavailability of orally administered ketoprofen enantiomers have revealed marked differences among species. For instance, low bioavailability of R(-) ketoprofen in dogs suggests significant first-pass metabolism, where the drug is extensively metabolized, likely in the liver, after absorption from the gut but before reaching systemic circulation. researchgate.net In contrast, both enantiomers show high bioavailability in pigs, indicating that absorption is more complete and is primarily controlled by the rate of gastric emptying. researchgate.net In poultry, incomplete bioavailability is attributed to a combination of incomplete absorption and first-pass elimination. researchgate.net

These inter-species variations in drug handling can be attributed to differences in anatomy, physiology, and biochemistry, which influence drug absorption, distribution, metabolism, and elimination. nih.gov

Table 1: Absolute Bioavailability of R(-) and S(+) Ketoprofen in Various Species

| Species | R(-) Ketoprofen Bioavailability | S(+) Ketoprofen Bioavailability |

|---|---|---|

| Chickens | 31.5% | 52.6% |

| Turkeys | 42.6% | 32.5% |

| Dogs | 33.6% | 89.1% |

| Pigs | 85.9% | 83.5% |

Data sourced from ResearchGate. researchgate.net

Role of Metabolic Enzymes in this compound Fate

The metabolism of this compound, like its parent compound, is a critical process that converts the drug into more water-soluble compounds, facilitating their excretion from the body. wikipedia.org This biotransformation is primarily carried out by specialized enzymatic systems located mainly in the liver. wikipedia.orgyoutube.com The metabolic fate of this compound is dominated by Phase II conjugation reactions, specifically glucuronidation, while Phase I oxidative metabolism plays only a minor role. hep-druginteractions.org

Cytochrome P450 (CYP) Isoforms Involvement in this compound Metabolism

Research indicates that the specific isoforms involved in this minor metabolic pathway are CYP2C8 and CYP2C9. hep-druginteractions.org These enzymes belong to the CYP1, 2, and 3 families, which are collectively responsible for metabolizing the majority of clinically used drugs. nih.gov Given the minor role of this pathway, the impact of genetic variations (polymorphisms) in CYP2C8/9 genes on the pharmacokinetics of this compound is expected to be limited. hep-druginteractions.org

Glucuronidation and Other Conjugation Pathways

Glucuronidation represents the principal metabolic pathway for this compound. hep-druginteractions.org This Phase II conjugation process involves the transfer of glucuronic acid from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the drug molecule. wikipedia.org The reaction is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs). nih.gov The resulting product, a glucuronide conjugate, is significantly more water-soluble than the parent drug, allowing for efficient elimination via the kidneys. wikipedia.org

Multiple UGT enzymes are involved in the hepatic metabolism of ketoprofen, indicating a broad and efficient clearance mechanism. hep-druginteractions.orgnih.gov Studies have identified several specific UGT isoforms responsible for its glucuronidation in humans, including UGT1A1, UGT1A3, UGT1A9, UGT2B4, and UGT2B7. nih.gov In rats, enzymes of the UGT2B subfamily, particularly UGT2B1, have been shown to be key catalysts in ketoprofen glucuronidation. nih.govscispace.com The resulting metabolite, an acylglucuronide, is known to be reactive and can covalently bind to proteins, including the UGT enzymes themselves. nih.gov

Drug-Drug Interaction Potential Involving this compound Metabolism

Furthermore, because the CYP-mediated pathway (via CYP2C8/9) is minor, co-administration with drugs that are inhibitors or inducers of these enzymes is not expected to cause clinically relevant interactions. hep-druginteractions.org For example, interaction with a weak CYP2C8 inducer is not anticipated to have a significant effect. hep-druginteractions.org However, some potential for interaction exists. Chronic alcohol consumption, for instance, can induce hepatic microsomal enzymes, which may lead to accelerated metabolism of certain drugs. drugs.com Additionally, while the CYP3A4 pathway is not primary, potent inhibitors of this enzyme could theoretically increase exposure to drugs that are minor substrates, necessitating caution. drugs.com

Toxicological Research on Deoxyketoprofen

In Vitro Toxicology Assessments of Deoxyketoprofen

In vitro studies provide valuable insights into the direct effects of a substance on cells and cellular processes. Various assays are employed to assess different aspects of toxicity.

Cytotoxicity and Cell Viability Studies

Cytotoxicity refers to the ability of a compound to cause damage to cells, potentially leading to cell death. Cell viability studies measure the proportion of live, healthy cells after exposure to a substance. Assays such as the MTT assay are commonly used for this purpose, measuring cellular metabolic activity as an indicator of viability. banglajol.inforesearchgate.netnih.gov The MTT assay relies on the conversion of a yellow tetrazolium dye into a purple formazan (B1609692) product by cellular oxidoreductase enzymes. banglajol.info The intensity of the purple color is directly proportional to the number of viable cells. banglajol.info While useful, the MTT assay primarily reflects metabolic activity and can be influenced by compounds that interfere with mitochondrial function, potentially leading to misinterpretations of true cytotoxicity. nih.govfrontiersin.org Studies evaluating the cytotoxicity and cell viability of this compound would typically involve exposing various cell lines to different concentrations of the compound and measuring the percentage of viable cells after a specific incubation period.

Genotoxicity and Mutagenicity Evaluations

Genotoxicity refers to the ability of a substance to damage genetic information (DNA), while mutagenicity specifically refers to the induction of permanent, transmissible changes in the genetic material (mutations). nih.gov Genotoxicity can encompass mutagenicity, but not all genotoxic substances are mutagenic. nih.gov These evaluations are crucial for assessing the potential of a compound to cause cancer or heritable genetic defects. Standard genotoxicity tests include assays like the Ames test, chromosomal aberration tests, and the comet assay. nih.govnih.gov Research into this compound's genotoxic and mutagenic potential would involve applying these tests to relevant cell systems to observe any induced DNA damage or mutations.

Mitochondrial Toxicity Investigations

Mitochondria are essential organelles responsible for cellular energy production through oxidative phosphorylation. nih.gov Mitochondrial toxicity occurs when a substance interferes with the normal function of these organelles, which can lead to reduced energy production, increased oxidative stress, and ultimately cell death. nih.govyoutube.com Investigations into the mitochondrial toxicity of this compound would likely involve assessing mitochondrial membrane potential, ATP production, and the activity of mitochondrial enzymes after cellular exposure to the compound.

Oxidative Stress Induction by this compound

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive intermediates or repair the resulting damage. youtube.comyoutube.com ROS are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids. youtube.com Oxidative stress has been implicated in the pathogenesis of various diseases. youtube.com Studies evaluating the potential of this compound to induce oxidative stress would measure markers such as intracellular ROS levels, levels of antioxidants (e.g., glutathione), and indicators of lipid peroxidation (e.g., malondialdehyde). nih.gov

In Vivo Toxicology Studies of this compound

In vivo studies are conducted in living organisms to assess the systemic toxicity of a compound, observing effects on various organs and physiological processes. These studies are essential for understanding how a substance is absorbed, distributed, metabolized, and excreted, as well as its potential to cause harm at the organism level.

Acute and Sub-chronic Toxicity Studies

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 73913-48-1 |

| Ketoprofen (B1673614) | 22071-15-4 |

| Propanoic acid | 79-09-4 |

| Deoxycholic Acid | 222528 |

| Deoxycholate | 9548661 |

Interactive Data Tables

For illustrative purposes, if data were available, a cytotoxicity table might look like this:

| Cell Line | This compound Concentration | Cell Viability (%) |

| Cell Line A | X µM | Y |

| Cell Line A | 2X µM | Z |

| Cell Line B | X µM | Y' |

| Cell Line B | 2X µM | Z' |

Similarly, an in vivo acute toxicity table might present:

| Species | Route of Administration | Dose (mg/kg) | Observation Period | Mortality | Clinical Signs |

| Rat | Oral | Dose 1 | 14 days | X/Y | Description |

| Rat | Oral | Dose 2 | 14 days | X'/Y' | Description |

These tables would be interactive, allowing users to potentially sort or filter the data if implemented in a dynamic web environment. However, based on the provided search results, specific numerical data for this compound to populate these tables is not available.

Therefore, it is not possible to generate a detailed article strictly adhering to the requested outline sections based on the information found.

Advanced Research and Future Directions for Deoxyketoprofen

Computational Chemistry and In Silico Modeling of Deoxyketoprofen

In silico techniques are integral to modern drug development, providing insights that guide the design and optimization of therapeutic agents. wikipedia.org For a compound like this compound, these methods could theoretically be applied to explore its pharmacological potential.

Molecular Docking and Dynamics Simulations for Target Interaction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.com Molecular dynamics simulations further allow scientists to observe the physical movements of atoms and molecules over time, providing a deeper understanding of the stability and interaction of a drug-target complex. mdpi.comcolab.ws

Currently, there are no specific published studies detailing molecular docking or dynamics simulations performed with this compound to identify its potential biological targets or to characterize its binding interactions at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgnih.gov By analyzing a series of compounds with known activities, QSAR can predict the activity of new, untested compounds. jocpr.comlongdom.org

There is no evidence of the development or application of QSAR models specifically for this compound in the available scientific literature. Such studies would be valuable in predicting its potential efficacy for various therapeutic applications based on its structural features.

In Silico Prediction of ADMET Properties

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for determining the viability of a compound as a drug candidate. ashdin.comashdin.com In silico tools can predict these properties early in the drug discovery process, helping to identify potential liabilities. ashdin.comashdin.com

Specific in silico ADMET prediction studies for this compound are not currently available in public research databases.

Nanotechnology and Drug Delivery Systems for this compound

Nanotechnology-based drug delivery systems have the potential to significantly improve the therapeutic index of drugs by enhancing their delivery to target sites and minimizing off-target effects. nih.gov

Encapsulation and Controlled Release Formulations

Encapsulating a drug within a nanocarrier, such as a liposome (B1194612) or a polymeric nanoparticle, can protect it from degradation, improve its solubility, and allow for its controlled and sustained release over time. nih.gov

Research specifically detailing the encapsulation of this compound into controlled-release nanoformulations has not been identified.

Targeted Delivery Strategies for this compound

Targeted drug delivery aims to concentrate a therapeutic agent at the site of action, thereby increasing its efficacy and reducing systemic side effects. nih.gov This can be achieved by functionalizing nanocarriers with ligands that bind to receptors overexpressed on target cells. mdpi.comtudublin.ie

There are no published studies on the development of targeted delivery strategies specifically for this compound.

Combination Therapies Involving this compound

Synergistic and Antagonistic Interactions with Other Therapeutic Agents

No research data was found detailing studies on the synergistic or antagonistic interactions between this compound and other therapeutic agents.

Rational Design of this compound-Based Combination Regimens

There is no available literature on the rational design of combination treatment plans that include this compound.

Translational Research Prospects for this compound

Preclinical Data Translation to Potential Clinical Applications

Specific information regarding the translation of preclinical findings on this compound to potential human clinical applications is not available in the reviewed literature.

Identification of this compound as a Research Tool

There were no publications identified that specifically discuss the use of this compound as a tool in scientific research.

Ethical Considerations in this compound Research

While general ethical principles apply to all chemical and clinical research, no documents were found that discuss ethical considerations unique to or specifically arising from research on this compound. General ethical guidelines in research are crucial and include principles of honesty, integrity, voluntary participation, confidentiality, and minimizing potential harm. upenn.edusciepub.comlindushealth.comresearchgate.net These considerations are overseen by Institutional Review Boards (IRBs) to ensure the protection and welfare of research participants. sciepub.comnih.gov However, a specific discourse on these issues in the context of this compound research has not been identified.

Due to the absence of specific data for this compound in these advanced research areas, providing further detail or data tables as requested would be speculative and would not meet the required standards of scientific accuracy.

Animal Welfare in In Vivo Studies

There is no available information in published scientific literature regarding in vivo studies conducted on this compound. Consequently, there are no research findings to report on the application of animal welfare principles, such as the 3Rs (Replacement, Reduction, and Refinement), in studies involving this specific compound.

Responsible Conduct of Research with this compound

The responsible conduct of research (RCR) is a critical component of the scientific process, encompassing ethical principles and professional standards. Key tenets of RCR include integrity, honesty, transparency, and accountability in all aspects of research. This framework is essential for maintaining public trust and the credibility of scientific findings.

Given the absence of any documented research on this compound, there are no specific case studies, ethical considerations, or established protocols to discuss in the context of this particular compound. The principles of RCR would, of course, apply to any future research involving this compound, should such research be undertaken. This would include rigorous study design, adherence to regulatory guidelines, and transparent reporting of findings.

Q & A

Q. What synthetic routes are commonly employed for Deoxyketoprofen, and what strategies optimize yield and purity?

this compound is typically synthesized via Friedel-Crafts acylation, followed by hydrolysis and purification. Yield optimization involves adjusting reaction temperatures (e.g., 60–80°C for acylation), solvent selection (e.g., dichloromethane), and catalyst ratios (e.g., AlCl₃ stoichiometry). Purification via recrystallization using ethanol-water mixtures enhances purity (>98%), with characterization by HPLC (C18 column, mobile phase: acetonitrile-phosphate buffer) and NMR (¹H/¹³C) to confirm structural integrity .

Q. What analytical techniques are recommended for characterizing this compound purity and stability?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for assessing purity. Stability studies require accelerated degradation testing under varying pH (1.2–7.4), temperature (40–60°C), and humidity (75% RH) conditions. Fourier-transform infrared spectroscopy (FTIR) validates functional groups, while differential scanning calorimetry (DSC) monitors polymorphic stability. Data should adhere to ICH guidelines for reproducibility .

Q. How should researchers design experiments to evaluate this compound’s cyclooxygenase (COX) inhibition selectivity?

Use in vitro COX-1/COX-2 inhibition assays with human recombinant enzymes. Compare IC₅₀ values against reference NSAIDs (e.g., ibuprofen) via enzyme-linked immunosorbent assays (ELISA). Include negative controls (vehicle-only) and validate results with three independent replicates. Statistical analysis (ANOVA, p < 0.05) identifies selectivity ratios .

Q. What parameters are critical for optimizing this compound solubility in preclinical formulations?

Adjust pH to 7.4 for ionizable carboxyl groups, use co-solvents (e.g., PEG 400), or employ particle size reduction (nanonization). Solubility profiles are quantified via shake-flask methods, with dissolution testing in simulated gastric/intestinal fluids. Stability-indicating assays ensure formulation integrity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo pharmacological data for this compound?

Discrepancies often arise from metabolic differences (e.g., cytochrome P450 activity) or protein binding. Conduct pharmacokinetic studies in rodent models, measuring plasma concentrations via LC-MS/MS. Compare in vitro metabolic stability (microsomal assays) with in vivo bioavailability. Use physiologically based pharmacokinetic (PBPK) modeling to bridge gaps .

Q. What statistical models are appropriate for analyzing dose-response relationships in this compound efficacy studies?

Logistic regression models quantify EC₅₀ values, while non-linear mixed-effects modeling (NLMEM) accounts for inter-subject variability. For time-dependent responses, repeated-measures ANOVA or generalized estimating equations (GEE) are suitable. Validate models using Akaike information criterion (AIC) or Bayesian methods .

Q. How can chiral resolution challenges in this compound synthesis be methodologically addressed?

Enantiomeric separation requires chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer. Monitor enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .

Q. What computational approaches predict this compound’s metabolic pathways and drug-drug interactions?

Use molecular docking (AutoDock Vina) to simulate CYP450 binding affinities. Quantitative structure-activity relationship (QSAR) models predict phase I/II metabolites. Validate predictions with in vitro hepatocyte assays and high-resolution mass spectrometry (HR-MS) .

Methodological Guidelines

- Data Contradictions : Apply Bradford Hill criteria to assess causality in pharmacological studies. For conflicting solubility data, review experimental conditions (e.g., buffer ionic strength) using factorial design analysis .

- Literature Reviews : Follow PRISMA guidelines for systematic reviews. Use SciFinder and PubMed filters (e.g., "this compound AND pharmacokinetics") to prioritize peer-reviewed studies. Critically appraise sources using CONSORT for clinical trials or STROBE for observational studies .

- Ethical Compliance : For human cell line studies, adhere to Declaration of Helsinki principles. Obtain IRB approval and document informed consent protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.